molecular formula C9H8N2O B6272110 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde CAS No. 61587-92-6

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde

Cat. No.: B6272110
CAS No.: 61587-92-6
M. Wt: 160.17 g/mol
InChI Key: YSYNRHMXRLHYAN-UHFFFAOYSA-N
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Description

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains nitrogen atoms. This compound is known for its versatility and is used in various scientific research applications, including drug discovery, organic synthesis, and materials science.

Preparation Methods

The synthesis of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of o-phenylenediamine with an aldehyde, followed by cyclization and oxidation steps. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions

Scientific Research Applications

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological processes and as a precursor for biologically active molecules.

    Medicine: It is explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: The compound is used in the production of various materials and chemicals with specific properties

Mechanism of Action

The mechanism of action of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity. This can lead to changes in cellular processes and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

6-methyl-1H-1,3-benzodiazole-5-carbaldehyde can be compared with other similar compounds, such as:

    5-methylbenzimidazole: Another benzimidazole derivative with similar structural features but different functional groups and properties.

    7-methoxy-1H-1,3-benzodiazole-5-carbaldehyde: A compound with a methoxy group instead of a methyl group, leading to different chemical and biological properties. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.

Properties

CAS No.

61587-92-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

6-methyl-1H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-5H,1H3,(H,10,11)

InChI Key

YSYNRHMXRLHYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C=O)N=CN2

Purity

92

Origin of Product

United States

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